Diethyl adipate

Descripción general

Descripción

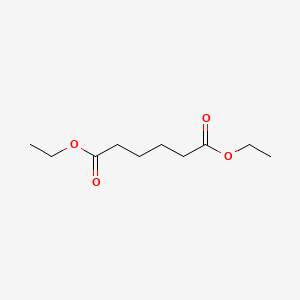

Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a diester derived from adipic acid and ethanol. This compound is commonly used as a plasticizer, solvent, and intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl adipate is typically synthesized through the esterification of adipic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions. The reaction can be represented as follows:

HOOC-(CH₂)₄-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₄-COOC₂H₅+2H₂O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of a Dean-Stark apparatus to remove water formed during the reaction, thus driving the reaction to completion. The mixture is heated under reflux, and the azeotrope of ethanol, water, and cyclohexane is collected and removed periodically .

Types of Reactions:

Saponification: this compound undergoes saponification in the presence of a strong base, such as sodium hydroxide, to form adipic acid and ethanol.

Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and ethanol.

Reduction: this compound can be reduced to form this compound alcohols.

Common Reagents and Conditions:

Sodium hydroxide: Used in saponification reactions.

Sulfuric acid: Used in esterification and hydrolysis reactions.

Hydrogen gas and a catalyst: Used in reduction reactions.

Major Products:

Adipic acid: Formed during hydrolysis and saponification.

Ethanol: Formed during hydrolysis and saponification.

This compound alcohols: Formed during reduction reactions.

Aplicaciones Científicas De Investigación

Polymer Production

1.1 Enzymatic Polycondensation

Diethyl adipate serves as a key monomer in the enzymatic polycondensation of polyesters. A study demonstrated the use of DEA in the synthesis of poly(hexylene adipate) through an enzymatic process using immobilized lipase from Candida antarctica. The reaction conditions, including time, temperature, and enzyme loading, were optimized to achieve effective oligomer growth. The findings indicated that a reaction time of two hours was sufficient to yield significant polymerization under appropriate conditions, showcasing DEA's utility in producing biodegradable polymers .

Plasticizer in Polyvinyl Chloride (PVC)

2.1 Use as a Plasticizer

this compound is predominantly utilized as a plasticizer in the production of flexible PVC products. Its ability to enhance flexibility and durability makes it suitable for applications such as cling films and other flexible vinyl materials. Research indicates that DEA is often blended with other plasticizers like di(2-ethylhexyl) phthalate to improve performance characteristics .

2.2 Migration Studies

Migration studies have shown that DEA can leach from PVC films into food products. For instance, a study conducted on food samples wrapped in PVC revealed that a significant percentage contained detectable levels of DEA, with concentrations exceeding safety thresholds in some cases . This highlights the need for careful regulation and monitoring of its use in food packaging.

Solvent Applications

This compound is employed as a solvent in various chemical processes, particularly in the formulation of adhesives and coatings. Its solvent properties facilitate the dissolution of other compounds, making it valuable in industrial applications where a stable and effective solvent is required.

Case Studies

4.1 Case Study: Biodegradable Polymer Production

A notable case study involved the production of biodegradable polyesters using DEA as a monomer. The enzymatic process not only provided an eco-friendly alternative to traditional chemical methods but also resulted in polymers with desirable mechanical properties suitable for various applications, including packaging and agricultural films .

4.2 Case Study: Food Safety Implications

Another critical case study examined the implications of DEA migration from PVC packaging into food products. This research emphasized the importance of understanding the potential health risks associated with plasticizers like DEA and led to recommendations for reformulating PVC materials to minimize migration into consumables .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of diethyl adipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical applications, this compound can act as a solvent, facilitating the dissolution and interaction of various compounds .

Comparación Con Compuestos Similares

Dimethyl adipate: Another ester of adipic acid, used similarly as a plasticizer and solvent.

Dibutyl adipate: Used in similar applications but has different physical properties, such as a higher boiling point.

Uniqueness: Diethyl adipate is unique due to its balance of properties, including its moderate boiling point and good solubility in organic solvents. This makes it particularly useful in applications where a balance between volatility and solubility is required .

Actividad Biológica

Diethyl adipate (DEA), a diester derived from adipic acid, has garnered attention in various fields, including biochemistry and environmental science, due to its unique biological activity. This article explores the biological properties of DEA, focusing on its metabolism, potential toxicological effects, and applications in polymer science.

This compound is represented by the chemical formula and is classified as a diester. Its structure consists of two ethyl groups attached to the adipic acid backbone, which influences its solubility and reactivity in biological systems.

Metabolism and Biological Activity

Metabolism Studies

Research indicates that DEA undergoes hydrolysis in vivo to yield monoethyl adipate (MEA) and adipic acid. Takahashi et al. (1981) conducted studies on rats that demonstrated significant hydrolysis of DEA in gastrointestinal tissues prior to systemic absorption. The metabolites were detected in various biological fluids such as urine and blood, suggesting rapid metabolism:

| Time (hr) | Urine Adipic Acid (%) | Blood Adipic Acid (%) | Stomach MEA (%) | Stomach DEA (%) |

|---|---|---|---|---|

| 1 | 5.7 | 3.9 | 57.4 | 2.0 |

| 3 | 1.5 | 0.5 | 11.6 | 45.6 |

| 6 | 29.5 | 0.6 | 1.0 | 2.9 |

These findings highlight the compound's rapid conversion into less harmful metabolites, which is critical for assessing its safety profile.

Toxicological Effects

The toxicity of DEA has been evaluated through various studies, including those conducted by the National Toxicology Program (NTP). These studies have suggested that while DEA does not accumulate significantly in tissues, it can induce peroxisome proliferation in rodent models—a response that is species-specific and may not be relevant to humans:

- Peroxisome Proliferation : Induction of fatty acid-oxidizing enzymes was observed, leading to alterations in lipid metabolism.

- No Observable Adverse Effect Level (NOAEL) : In several studies, the NOAEL for maternal and fetal toxicity was established at levels significantly higher than typical exposure scenarios.

Case Studies on Biological Applications

Polymer Science

this compound is utilized as a monomer in the synthesis of biodegradable polymers. A study by Farachi et al. (2023) illustrated the successful polymerization of DEA with other monomers under controlled conditions, resulting in polyesters with desirable mechanical properties and biodegradability:

| Polymer Type | Mn (g/mol) | Yield (%) |

|---|---|---|

| Polyester from DEA | ~1500 | 97 |

This application underscores DEA's role in developing environmentally friendly materials that can degrade naturally, reducing plastic pollution.

Enzymatic Reactions

Recent investigations into enzymatic polycondensation using immobilized lipases have shown promising results for DEA's application in producing sustainable plastics. The enzymatic approach offers a greener alternative to traditional chemical methods, enhancing overall reaction efficiency.

Análisis De Reacciones Químicas

Saponification with Sodium Hydroxide

Diethyl adipate undergoes consecutive saponification reactions in alkaline media to form sodium monoethyl adipate (intermediate) and disodium adipate (final product):

-

(CH₂)₄(COOCH₂CH₃)₂ + NaOH → (CH₂)₄(COOCH₂CH₃)(COONa) + CH₃CH₂OH

-

(CH₂)₄(COOCH₂CH₃)(COONa) + NaOH → (CH₂)₄(COONa)₂ + CH₃CH₂OH

Key Findings:

-

Kinetics : The reaction follows second-order irreversible kinetics. Rate constants (k₁ and k₂) vary with temperature and NaOH concentration .

-

Reactive Distillation : Removing the intermediate via distillation enhances conversion efficiency. Studies achieved 86% conversion to sodium monoethyl adipate compared to 15.3% without distillation .

-

Parameter Effects :

Table 1: Rate Constants for Saponification

| Investigator | Temperature (K) | k₁ (m³/kmol·s) | k₂ (m³/kmol·s) |

|---|---|---|---|

| Ingold (1930, 1931) | 293.1 | 3.52 | 0.704 |

| Frost & Schwemer (1952) | 298.1 | 5.20 | 1.83 |

| This Study (Extrapolated) | 293.1 | 9.30 | 7.70 |

Hydrogenation in Fixed-Bed Reactors

This compound undergoes vapor-phase hydrogenation over copper chromite catalysts to produce 1,6-hexanediol and other derivatives:

C₆H₁₀(COOCH₂CH₃)₂ + H₂ → HO(CH₂)₆OH + 2 CH₃CH₂OH

Key Findings :

-

Products : Major products include 1,6-hexanediol (65–70% selectivity), ω-hydroxyethyl caproate, and oxepane.

-

Conditions : Optimal performance at 523–563 K and 10–30 bar H₂ pressure.

-

Kinetics : Reaction follows a single-site Langmuir-Hinshelwood mechanism, with predicted concentrations matching experimental data within ±7%.

Enzymatic Polycondensation

Lipase-catalyzed polycondensation with 1,6-hexanediol yields biodegradable polyesters:

C₆H₁₀(COOCH₂CH₃)₂ + HO(CH₂)₆OH → Poly(hexylene adipate) + 2 CH₃CH₂OH

Key Findings :

-

Catalyst : Immobilized Candida antarctica lipase (N435) achieves oligomer growth (Mn ≈ 2,500 g/mol) in 2 hours.

-

Conditions :

-

Solvent : Diphenyl ether outperforms bulk conditions.

-

Temperature : 100°C under 10 mbar vacuum maximizes molecular weight.

-

Reactive Distillation Dynamics

Integrating reaction and distillation improves monoester yield by shifting equilibrium:

Table 2: Conversion Enhancement via Reactive Distillation

| Parameter | Without Distillation | With Distillation |

|---|---|---|

| Conversion to Monoester | 15.3% | 86% |

| NaOH Excess Range | 9–79% | 40–60% (optimal) |

-

Phase Behavior : Distillate forms biphasic layers (water-rich upper layer, ester-rich lower layer) .

Thermodynamic and Kinetic Models

-

Activation Energies : For saponification, E₁ = 42.2 MJ/kmol and E₂ = 25.0 MJ/kmol .

-

Empirical Equations : Conversion (X) correlates with parameters via factorial design models :

X = 0.85 + 0.22(DA:NaOH) − 0.15(NaOH) − 0.08(Time)

These reactions highlight this compound’s adaptability in synthesizing surfactants, polymers, and specialty chemicals. Future research could explore solvent-free enzymatic processes or catalytic hydrogenation under greener conditions.

Propiedades

IUPAC Name |

diethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZORQUEIQEFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021999 | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0076 @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg @ 25 °C | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-28-6, 68201-71-8, 68989-28-6 | |

| Record name | Diethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19.8 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.